Ethylmethylquinoline
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Overview
Description
4-Ethyl-2-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of 4-ethyl-2-methylquinoline consists of a quinoline core with ethyl and methyl substituents at the 4 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methylquinoline can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of 4-ethyl-2-methylquinoline typically employs large-scale batch or continuous processes. These methods often utilize catalysts such as montmorillonite K-10, which is a strong and environmentally benign solid acid . Green and sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents, and alkylation using alkyl halides.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
4-Ethyl-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinolines, including 4-ethyl-2-methylquinoline, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 4-ethyl-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In medicinal applications, it may interact with DNA or proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the ethyl group at the 4 position.
4-Methylquinoline: Lacks the methyl group at the 2 position.
Quinoline: The parent compound without any substituents.
Uniqueness: 4-Ethyl-2-methylquinoline is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacological properties compared to other quinoline derivatives .
Biological Activity
Ethylmethylquinoline, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. Quinoline and its derivatives are known for their pharmacological potential, which includes antibacterial, anticancer, anti-inflammatory, and antiviral properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring. The structural formula is represented as follows:
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted anilines and acetylenes. Recent advancements in synthetic methodologies have enhanced the yield and purity of quinoline derivatives .
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, a study evaluated several quinoline derivatives for their cytotoxic effects on human cancer cell lines. This compound exhibited significant inhibitory activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range .
Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
HeLa | 18.2 |
2. Antibacterial Activity
This compound has also demonstrated antibacterial properties against various bacterial strains. In vitro studies indicated that it was effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
3. Antiviral Activity
Recent research has indicated that this compound possesses antiviral properties against several viruses, including HIV and influenza virus. A study reported that it inhibits viral replication by interfering with viral entry into host cells .
Case Study: Antiviral Effects Against Influenza Virus
In a controlled study, this compound was administered to infected mice models. The results showed a significant reduction in viral load in the lungs compared to the control group, indicating its potential as an antiviral agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: this compound has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with Viral Replication: The compound disrupts the viral life cycle by blocking entry and replication processes within host cells.
Safety and Toxicology
While this compound exhibits promising biological activities, its safety profile must be considered. Preliminary toxicological studies indicate that it has a low toxicity profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential carcinogenicity .
Properties
CAS No. |
76602-24-9 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-ethyl-2-methylquinoline |
InChI |
InChI=1S/C12H13N/c1-3-10-8-9(2)13-12-7-5-4-6-11(10)12/h4-8H,3H2,1-2H3 |
InChI Key |
UNCNHFIHYIDOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
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